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Compound of Interest

Compound Name: Muc5AC-13

Cat. No.: B15137942 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Muc5AC-13" does not correspond to a standard nomenclature in

published scientific literature. This document focuses on the well-characterized MUC5AC

protein, a major gel-forming mucin, assuming "Muc5AC-13" is a non-standard reference or a

typographical error.

Introduction to MUC5AC
MUC5AC is a large, oligomeric glycoprotein that is a principal structural component of mucus in

the respiratory and gastrointestinal tracts.[1] As a gel-forming mucin, its primary role is to

protect epithelial surfaces from pathogens, dehydration, and physical stress.[1][2] The proper

folding, assembly, and stability of MUC5AC are critical for the viscoelastic properties of mucus.

[3] Dysregulation of MUC5AC expression, production, or structure is implicated in the

pathophysiology of numerous diseases, including chronic obstructive pulmonary disease

(COPD), asthma, and cystic fibrosis.[2][4] This guide provides an in-depth overview of the

molecular mechanisms governing MUC5AC's folding and stability, the signaling pathways that

regulate its expression, and the experimental methods used for its study.

MUC5AC Structure and Protein Folding
The folding and assembly of MUC5AC is a complex, multi-step process that begins with the

synthesis of a massive polypeptide chain (over 5,600 amino acids) and culminates in the
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formation of enormous, net-like polymers.[5][6] This process is dictated by its distinct domain

architecture.

2.1. Domain Architecture

The MUC5AC apomucin (the protein core before glycosylation) has a characteristic structure

composed of:

N-terminal region: Contains four von Willebrand factor D-like domains (VWD1, VWD2, VWD',

VWD3), a C8 domain, and trypsin inhibitor-like (TIL) domains.[4][5][6] This region is crucial

for the acid-induced polymerization of MUC5AC monomers.

Central Proline, Threonine, and Serine-rich (PTS) domain: This large, central region is

heavily O-glycosylated, giving MUC5AC its characteristic bottlebrush structure. It is

interrupted by several cysteine-rich CysD domains.[5][7]

C-terminal region: Contains a C-terminal cysteine knot (CK) domain, which is responsible for

the initial dimerization of MUC5AC monomers in the endoplasmic reticulum.[4]

2.2. Polymer Assembly: A Stepwise Process

The formation of functional MUC5AC polymers is a highly orchestrated process involving both

covalent and non-covalent interactions:

Dimerization: In the endoplasmic reticulum, two MUC5AC monomers associate via disulfide

bonds between their C-terminal cysteine knot domains.[4]

Glycosylation: As the dimers traffic through the Golgi apparatus, the central PTS domains

are extensively decorated with O-glycans. This massive glycosylation is critical for the

protein's stability, hydration, and resistance to proteolysis.[8]

Packaging and Polymerization: The MUC5AC dimers are then packaged into acidic

secretory granules. The low pH environment of these granules is thought to be critical for

keeping the N-terminal domains in a compact conformation, preventing premature

polymerization.[4] Upon secretion, the pH increases, triggering a conformational change in

the N-terminal VWD domains. This allows for the formation of intermolecular disulfide bonds

between the N-termini of different dimers, leading to the assembly of long, linear, and
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branched polymers.[6][7][9] Recent structural studies have revealed that the N-terminal

segment of MUC5AC can form helical filaments, which guide the disulfide crosslinking to

form polymers.[7][10]

The diagram below illustrates the key stages of MUC5AC folding and assembly.
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MUC5AC Folding and Assembly Pathway.

MUC5AC Protein Stability
The stability of the MUC5AC protein is crucial for its function and is influenced by several

factors, from post-translational modifications to external cellular stresses.

Post-Translational Modifications (PTMs): PTMs are essential for regulating the stability of

mucins.[8][11] The extensive O-glycosylation of the MUC5AC core protects it from proteolytic

degradation, contributes to its charge and hydration, and thus significantly enhances its

stability.[8]

Disulfide Bonds: The intra- and intermolecular disulfide bonds are critical for maintaining the

tertiary and quaternary structure of MUC5AC, providing substantial stability to the folded

domains and the final polymer network.[5][6]

Mechanical Stress: Chronic mechanical stress, such as that experienced during

bronchoconstriction in asthma, can lead to increased intracellular MUC5AC protein levels.

[12][13] This may be due to altered protein stability or modifications in post-translational

processing, independent of transcriptional changes.[12]

Pharmacological Agents: Certain compounds can affect MUC5AC stability. For instance, the

glucocorticoid dexamethasone has been shown to increase the stability of Muc5ac protein in
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rat tracheal epithelial cells, potentially by altering its translation or degradation rate.[14]

Signaling Pathways Regulating MUC5AC
Expression
The production of MUC5AC is tightly regulated at the transcriptional level by a variety of

signaling pathways, often activated by inflammatory mediators, growth factors, and

environmental irritants. Understanding these pathways is critical for developing therapies to

modulate MUC5AC levels in disease.

Key regulatory pathways include:

Epidermal Growth Factor Receptor (EGFR) Pathway: Activation of EGFR by ligands like

EGF or TGF-α triggers downstream cascades, including the MAPK/ERK pathway, which

ultimately leads to the upregulation of MUC5AC gene expression.[1] Mechanical stress can

also activate this pathway.[12]

NF-κB Signaling Pathway: Pro-inflammatory cytokines like TNF-α can activate the NF-κB

pathway, which is a major regulator of MUC5AC transcription in airway epithelial cells.[2]

IL-13/STAT6 Pathway: In allergic airway diseases, the cytokine IL-13 is a potent inducer of

MUC5AC expression through the STAT6 and SPDEF transcription factors.[2][15]

The diagram below depicts a simplified overview of the EGFR signaling pathway leading to

MUC5AC expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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